Kottamide B Kottamide B
Brand Name: Vulcanchem
CAS No.:
VCID: VC1875889
InChI: InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8-
SMILES:
Molecular Formula: C21H25BrN4O2
Molecular Weight: 445.4 g/mol

Kottamide B

CAS No.:

Cat. No.: VC1875889

Molecular Formula: C21H25BrN4O2

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Kottamide B -

Specification

Molecular Formula C21H25BrN4O2
Molecular Weight 445.4 g/mol
IUPAC Name N-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide
Standard InChI InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8-
Standard InChI Key BYSHQQIXWYAENH-HJWRWDBZSA-N
Isomeric SMILES CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=CC(=C3)Br
Canonical SMILES CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br

Introduction

Chemical Structure and Properties

Kottamide B is characterized by a 6-bromo-1H-indole nucleus connected to an imidazolone moiety via a (Z)-enamide linkage. This structural arrangement contributes to the compound's distinctive chemical properties and biological activities.

Basic Chemical Information

The fundamental chemical properties of Kottamide B are summarized in Table 1:

PropertyValue
Molecular FormulaC21H25BrN4O2
Molecular Weight445.4 g/mol
IUPAC NameN-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide
Standard InChIInChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8-
Standard InChIKeyBYSHQQIXWYAENH-HJWRWDBZSA-N
Canonical SMILESCCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br

The structure features a 2,2,5-trisubstituted imidazolone core with specific substitution patterns that contribute to its biological activity profile .

Structural Features

Kottamide B contains several significant structural elements:

  • A brominated indole ring system (specifically 6-bromo-1H-indole)

  • A (Z)-configured enamide linkage (-CH=CH-) connecting the indole to the imidazolone

  • A 2,2,5-trisubstituted imidazolone ring with:

    • A butan-2-yl substituent at position 4

    • A propan-2-yl (isopropyl) group at position 2

    • An amide linkage to the enamide group

This structural arrangement creates a relatively planar molecule with specific stereochemical features that influence its biological interactions.

Source and Isolation

Natural Origin

Kottamide B is a marine natural product isolated from the New Zealand endemic ascidian (sea squirt) Pycnoclavella kottae . This tunicate belongs to the family Clavelinidae and is found in the coastal waters of New Zealand. The discovery of Kottamide B, along with related compounds Kottamides A, C, and D, was first reported in scientific literature in 2002 .

Isolation Process

The isolation of Kottamide B and related compounds typically involves:

  • Collection and preservation of Pycnoclavella kottae specimens

  • Extraction using organic solvents (typically methanol/dichloromethane mixtures)

  • Fractionation through various chromatographic techniques

  • Purification via high-performance liquid chromatography (HPLC)

  • Structural elucidation using spectroscopic methods (NMR, MS, etc.)

The kottamides represent the first examples of 2,2,5-trisubstituted imidazolone natural products documented in scientific literature .

Biological Activities

Anti-inflammatory Properties

Kottamide B, along with other members of the kottamide family, has demonstrated significant anti-inflammatory activity in laboratory studies. These effects appear to be mediated through multiple pathways, potentially involving inhibition of pro-inflammatory mediators and signaling molecules .

Anti-metabolic Activity

Comparison with Related Compounds

Kottamide Family

Kottamide B belongs to a family of structurally related compounds that includes Kottamides A, C, D, and E. While sharing the core imidazolone structure, these compounds differ in their substitution patterns and biological activity profiles .

Table 2: Comparison of Key Kottamide Compounds

CompoundKey Structural FeaturesNotable Properties
Kottamide A2,2,5-trisubstituted imidazolone coreAnti-inflammatory, cytotoxic activity
Kottamide B6-bromo-1H-indole with (Z)-enamide linkageModerate cytotoxicity, anti-inflammatory activity
Kottamide E5,6-dibromoindole with (Z)-enamide linkage to a 1,2-dithiolane-containing amino acidUnique 1,2-dithiolane moiety, challenging synthesis

Related Marine Brominated Alkaloids

The bromoindole scaffold found in Kottamide B is present in numerous marine natural products, including eudistomins, didemnimides, meridianins, coscinamides, rhopaladins, and aplicyanins. These compounds generally exhibit antiviral, antibacterial, anti-inflammatory activities and cytotoxicity against tumor cell lines .

Structural Similarity to Tanjungides

Current Research Status and Future Perspectives

Structure-Activity Relationships

Current research on Kottamide B and related compounds focuses on understanding the relationship between their unique structural features and biological activities. The Z-configuration of the enamide linkage appears to be significant for biological activity, as observed with related compounds like Tanjungides .

Computational Studies

Computational approaches have been employed to understand the interaction of imidazolone and bromoindole-containing compounds with biological targets. For instance, the binding energy (ΔE) and Gibbs free energy (ΔG) values for related compounds have been calculated to predict their interaction with molecular targets .

Future Research Directions

Future research on Kottamide B may include:

  • Development of more efficient synthetic routes

  • Further investigation of specific molecular targets and mechanisms of action

  • Structure optimization to enhance potency and selectivity

  • Exploration of potential therapeutic applications beyond current known activities

  • Study of biosynthetic pathways in the producing organism

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator